5-bromo-N,N-diethylpyrimidine-2-carboxamide

Description

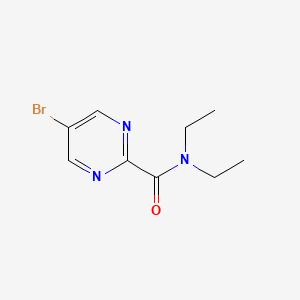

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N,N-diethylpyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c1-3-13(4-2)9(14)8-11-5-7(10)6-12-8/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIFGZOQBMGQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NC=C(C=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo N,n Diethylpyrimidine 2 Carboxamide

Development of Novel Synthetic Pathways for 5-Bromo-N,N-diethylpyrimidine-2-carboxamide

The construction of 5-bromo-N,N-diethylpyrimidine-2-carboxamide can be approached through several strategic routes. These strategies involve either the initial formation of the pyrimidine (B1678525) core followed by functionalization or the assembly of the ring from precursors already bearing the required substituents.

The synthesis of the pyrimidine ring is a foundational step. Modern methods often focus on the condensation of amidines with 1,3-dicarbonyl compounds or their synthetic equivalents.

One efficient approach involves the reaction of 2-bromomalonaldehyde (B19672) with an appropriate amidine compound. google.com This method is advantageous as it introduces the bromine atom at the 5-position during the ring formation step. The general reaction involves condensing the dicarbonyl component with an amidine salt in a suitable solvent, often with an acid catalyst, to yield the 5-bromopyrimidine (B23866) core. google.com

Another versatile strategy for creating 2-substituted pyrimidines utilizes the reaction of amidinium salts with derivatives of 3-oxopropanoate, such as the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org This provides a direct route to 2-substituted pyrimidine-5-carboxylic esters, which can then be further functionalized. organic-chemistry.org While this method requires subsequent bromination and amidation steps, it offers flexibility in introducing various substituents at the 2-position.

When the pyrimidine ring is synthesized without the 5-bromo substituent, a subsequent bromination step is necessary. The 5-position of the pyrimidine ring is susceptible to electrophilic substitution.

For activated pyrimidine systems, such as pyrimidin-2(1H)-one, bromination in aqueous acidic solutions proceeds readily. researchgate.net The reaction mechanism involves the formation of an addition intermediate, which then undergoes elimination to yield the 5-bromo substituted product. researchgate.net For less activated pyrimidine substrates, harsher reagents or different strategies may be required. The use of N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) is a common method for the regioselective bromination of various heterocyclic compounds, including pyrroles, and represents a viable strategy for pyrimidine systems. researchgate.net

The final step in the synthesis of the target molecule is the formation of the N,N-diethylcarboxamide group at the 2-position. This is typically achieved through standard amidation reactions.

The most direct route involves the coupling of 5-bromopyrimidine-2-carboxylic acid with diethylamine (B46881). guidechem.com This reaction is facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often with an additive like 4-dimethylaminopyridine (B28879) (DMAP) to catalyze the reaction. jocpr.com This method is widely used in peptide synthesis and is effective for forming amide bonds from carboxylic acids and amines. jocpr.comthermofisher.com

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride or an activated ester. The resulting intermediate can then react with diethylamine, usually in the presence of a non-nucleophilic base to neutralize the acid byproduct, to form the desired N,N-diethylcarboxamide.

Precursor Chemistry and Intermediate Synthesis for 5-Bromo-N,N-diethylpyrimidine-2-carboxamide

Another key precursor is 2-bromomalonaldehyde, used in ring formation strategies where the bromine is incorporated from the start. google.com For pathways involving the initial synthesis of a 2-substituted pyrimidine ester, amidinium salts are critical starting materials. These salts are typically prepared from the corresponding nitriles or orthoesters and react with dicarbonyl compounds to form the pyrimidine ring. organic-chemistry.org

Derivatization Strategies from 5-Bromo-N,N-diethylpyrimidine-2-carboxamide

The bromine atom at the 5-position of 5-bromo-N,N-diethylpyrimidine-2-carboxamide is a versatile functional group for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a powerful and widely utilized method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. nih.gov The 5-bromo substituent on the pyrimidine ring is an excellent substrate for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl groups. nih.gov

The reaction is catalyzed by a palladium complex and requires a base. nih.gov Common catalytic systems include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) combined with a suitable phosphine (B1218219) ligand like XPhos. nih.govrsc.org The choice of base is also critical, with potassium phosphate, potassium carbonate, or sodium carbonate often employed. nih.govresearchgate.net The reaction is typically carried out in a solvent mixture, such as 1,4-dioxane (B91453) and water, which aids in the solubility of both the organic and inorganic reagents. nih.gov

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a diverse library of 5-aryl-N,N-diethylpyrimidine-2-carboxamides from a common intermediate. This strategy is highly valued in drug discovery for exploring structure-activity relationships. rsc.org

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

This table summarizes typical conditions used for Suzuki-Miyaura reactions on various bromo-substituted heterocyclic compounds, which are analogous to the derivatization of 5-bromo-N,N-diethylpyrimidine-2-carboxamide.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | nih.gov |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/H₂O | 100 | rsc.org |

| XPhosPdG2 | XPhos | K₂CO₃ | 1,4-Dioxane | 120 (Microwave) | rsc.org |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 85 | nih.gov |

Modifications of the N,N-diethylamide Group

The N,N-diethylamide moiety at the 2-position of the pyrimidine ring can undergo several chemical transformations, primarily hydrolysis and reduction, to yield other functional groups.

Hydrolysis: The amide bond in 5-bromo-N,N-diethylpyrimidine-2-carboxamide can be cleaved under hydrolytic conditions to yield the corresponding carboxylic acid. This transformation is typically achieved by heating the compound in the presence of a strong acid or base. For instance, refluxing with aqueous sodium hydroxide (B78521) would lead to the formation of 5-bromopyrimidine-2-carboxylic acid. Theoretical studies on the hydrolysis of related N,N-dimethylformamidine derivatives of pyrimidines suggest that the reaction can proceed through different pathways, with water molecules playing a crucial role in assisting the process. researchgate.netnih.gov

Reduction: The reduction of the amide group offers a pathway to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is generally required for this transformation. masterorganicchemistry.comucalgary.ca The reaction of 5-bromo-N,N-diethylpyrimidine-2-carboxamide with LiAlH4 in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, would be expected to yield (5-bromopyrimidin-2-yl)-N,N-diethylmethanamine. It is important to note that in some cases of LiAlH4 reductions of pyrimidine derivatives, unexpected ring reductions have been observed. researchgate.net

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | NaOH (aq), Reflux | 5-Bromopyrimidine-2-carboxylic acid |

| Reduction | LiAlH4, Anhydrous Et2O or THF | (5-Bromopyrimidin-2-yl)-N,N-diethylmethanamine |

Transformations at Other Pyrimidine Ring Positions

The bromine atom at the C5 position serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions: The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the electron-withdrawing carboxamide group, makes the C5-bromo substituent an excellent substrate for numerous palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the bromopyrimidine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or heteroaryl substituents at the 5-position. Computational studies on the Suzuki-Miyaura reaction of 5-bromopyrimidine have provided insights into the reaction energetics. illinois.edu The reaction of 5-bromo-N,N-diethylpyrimidine-2-carboxamide with an arylboronic acid, catalyzed by a palladium complex such as Pd(PPh3)4, would yield the corresponding 5-aryl-N,N-diethylpyrimidine-2-carboxamide. nih.govmdpi.comrsc.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the bromopyrimidine with a terminal alkyne. A palladium catalyst, a copper(I) co-catalyst, and a base are typically employed. This method is valuable for the synthesis of alkynylpyrimidine derivatives. wikipedia.orgresearchgate.netnih.gov

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the bromopyrimidine with a primary or secondary amine. A palladium catalyst and a suitable phosphine ligand are crucial for this transformation. wikipedia.orglibretexts.orgnih.govnih.govorganic-chemistry.orgacsgcipr.org This reaction would enable the synthesis of 5-amino-N,N-diethylpyrimidine-2-carboxamide derivatives.

Stille Coupling: The Stille reaction involves the coupling of the bromopyrimidine with an organostannane reagent, providing another versatile method for C-C bond formation. organic-chemistry.orgwikipedia.orgpsu.edu

Heck Reaction: In the Heck reaction, the bromopyrimidine is coupled with an alkene to form a new C-C bond, leading to the introduction of a vinyl or substituted vinyl group at the 5-position. wikipedia.orgorganic-chemistry.orgsioc-journal.cnwikipedia.orgyoutube.com

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd catalyst, Base | 5-Aryl/heteroaryl substituted |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl substituted |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 5-Amino substituted |

| Stille | Organostannane | Pd catalyst | 5-Alkyl/aryl/vinyl substituted |

| Heck | Alkene | Pd catalyst, Base | 5-Alkenyl substituted |

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. While the bromo substituent itself is a leaving group, direct nucleophilic displacement of the bromine at C5 by strong nucleophiles can occur, although this is generally less common than palladium-catalyzed reactions for aryl bromides. The reactivity is influenced by the nature of the nucleophile and the reaction conditions.

Metal-Halogen Exchange: The bromine atom can be exchanged for a metal, typically lithium, through a metal-halogen exchange reaction. This is usually achieved by treating the bromopyrimidine with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. harvard.eduresearchgate.netacs.org The resulting 5-lithiated pyrimidine is a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the C5 position. For instance, quenching the lithiated intermediate with an aldehyde or ketone would yield the corresponding alcohol.

Molecular and Cellular Biological Investigations of 5 Bromo N,n Diethylpyrimidine 2 Carboxamide

Cell-Based Assays and Phenotypic Screening of 5-Bromo-N,N-diethylpyrimidine-2-carboxamide

No studies have been published that assess the in vitro effects of 5-bromo-N,N-diethylpyrimidine-2-carboxamide on the viability or proliferation of any cell lines. Therefore, data tables illustrating dose-response relationships or comparative cytotoxicity cannot be generated.

Information regarding "5-bromo-N,N-diethylpyrimidine-2-carboxamide" is not available in the public domain, preventing the creation of the requested article.

Extensive searches for scientific literature and data pertaining to the molecular and cellular biological investigations of 5-bromo-N,N-diethylpyrimidine-2-carboxamide have yielded no specific results. No published studies on functional assays in specific cell lines or high-throughput screening approaches for the biological activity of this particular compound could be identified.

Therefore, the generation of a detailed and scientifically accurate article adhering to the provided outline on "" is not possible at this time due to the absence of foundational research data.

Structure Activity Relationship Sar and Structural Optimization of 5 Bromo N,n Diethylpyrimidine 2 Carboxamide Analogs

Systematic SAR Studies on the Pyrimidine (B1678525) Core

The pyrimidine ring is a privileged scaffold in drug discovery due to its ability to form multiple hydrogen bonds and engage in various interactions with biological targets. Systematic modifications of the pyrimidine core in analogs of 5-bromo-N,N-diethylpyrimidine-2-carboxamide have revealed critical insights into their biological activity.

Research on related pyrimidine series, such as 2-amino-4,6-diarylpyrimidine-5-carbonitriles, has demonstrated that the substitution pattern on the pyrimidine ring significantly influences potency and selectivity. For instance, the introduction of various aryl groups at the 4 and 6 positions can dramatically alter the affinity for specific biological targets. While direct studies on the 5-bromo-N,N-diethylpyrimidine-2-carboxamide core are limited, SAR trends from analogous series suggest that modifications at positions 4 and 6 of the pyrimidine ring are pivotal for modulating biological activity.

Table 1: Impact of Pyrimidine Core Modifications on Biological Activity in Analogous Series

| Modification | Observed Effect on Activity | Compound Series |

|---|---|---|

| Aryl substitution at C4/C6 | Modulates potency and selectivity | 2-Amino-4,6-diarylpyrimidine-5-carbonitriles |

| Fusion of a pyrrole (B145914) ring | Optimizes orientation of the carboxamide | Pyridopyrrolopyrimidine-2-carboxamides |

Impact of Bromine Atom Substitution on Biological Activity

The presence and position of halogen atoms on a drug scaffold can significantly impact its pharmacokinetic and pharmacodynamic properties. The bromine atom at the 5-position of the pyrimidine ring in 5-bromo-N,N-diethylpyrimidine-2-carboxamide is a key feature that has been explored in various medicinal chemistry programs.

Halogen atoms, like bromine, can act as a hydrogen bond acceptor and can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a target protein. Furthermore, the lipophilicity introduced by the bromine atom can influence membrane permeability and metabolic stability.

In SAR studies of pyridopyrrolopyrimidine-2-carboxamides as potential antiviral agents, analogs bearing a bromo-substituted phenyl ring on the carboxamide moiety were synthesized and evaluated. For example, a compound with a 4-bromo-phenyl group exhibited a certain level of activity, indicating that bromine substitution is tolerated and can contribute to the biological profile of the molecule. While this substitution is not directly on the pyrimidine ring, it underscores the general utility of bromine in this class of compounds. The versatility of the 5-bromopyrimidine (B23866) scaffold is also evident from its use as a key intermediate in the synthesis of a wide array of biologically active molecules. chemimpex.com

Table 2: Influence of Halogen Substitution in Related Pyrimidine Analogs

| Compound/Analog Series | Position of Bromine | Biological Target/Activity | Key Finding |

|---|---|---|---|

| Pyridopyrrolopyrimidine-2-carboxamides | On N-phenyl of carboxamide | Antiviral | 4-Bromo-phenyl substitution showed activity |

Role of the N,N-diethylcarboxamide Moiety in Modulating Activity

Studies on pyrazine-2-carboxamides, a related class of heterocyclic carboxamides, have shown that the nature of the N-substituents is critical for antimycobacterial activity. Variation of the alkyl groups on the amide nitrogen can significantly impact lipophilicity and, consequently, biological activity. For instance, longer alkyl chains on the amide nitrogen were found to be more favorable for certain biological activities.

In the context of 5-bromo-N,N-diethylpyrimidine-2-carboxamide, the two ethyl groups provide a degree of lipophilicity and steric bulk that can be optimal for fitting into a specific binding pocket. The amide bond itself is a key hydrogen bond donor and acceptor, which is often essential for anchoring the ligand to its target.

Table 3: Effect of N-Substituent Variation on Carboxamide in Related Heterocyclic Compounds

| Compound Series | N-Substituent Variation | Impact on Biological Activity |

|---|---|---|

| Pyrazine-2-carboxamides | Alkyl chain length | Influences lipophilicity and antimycobacterial potency |

Stereochemical Considerations in Analogs of 5-Bromo-N,N-diethylpyrimidine-2-carboxamide

Stereochemistry plays a paramount role in the interaction of small molecules with chiral biological macromolecules like proteins and nucleic acids. For analogs of 5-bromo-N,N-diethylpyrimidine-2-carboxamide, the introduction of chiral centers can lead to enantiomers with significantly different biological activities, potencies, and safety profiles.

While the parent compound, 5-bromo-N,N-diethylpyrimidine-2-carboxamide, is achiral, modifications to the pyrimidine core or the N,N-diethylcarboxamide moiety can introduce stereocenters. For example, the introduction of a chiral substituent at the 4 or 6 position of the pyrimidine ring would result in enantiomers.

In studies of related 3,4-dihydropyrimidine-5-carboxanilides, the separation of enantiomers revealed that the (R)- and (S)-isomers can exhibit different potencies against biological targets. This underscores the importance of evaluating the stereoisomers of any chiral analog of 5-bromo-N,N-diethylpyrimidine-2-carboxamide independently to elucidate the stereochemical requirements for optimal activity.

Lead Optimization Strategies Based on SAR Insights

The insights gained from SAR studies are instrumental in guiding lead optimization efforts to develop drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. For analogs of 5-bromo-N,N-diethylpyrimidine-2-carboxamide, several optimization strategies can be envisioned based on the available data for related compound series.

Modification of the Pyrimidine Core: Based on the SAR of related pyrimidines, strategic substitution at the 4 and 6 positions could be explored to enhance target-specific interactions. The introduction of small alkyl or aryl groups could probe the steric and electronic requirements of the binding site.

Exploration of 5-Position Substituents: While bromine has proven to be a useful substituent, replacing it with other halogens (e.g., chlorine or fluorine) or small functional groups (e.g., cyano, methyl) could fine-tune the electronic properties and lipophilicity of the molecule. This could lead to improved potency or a better pharmacokinetic profile.

Variation of the N,N-dialkylcarboxamide Moiety: The N,N-diethyl groups can be systematically varied to explore the impact of lipophilicity and steric bulk on activity. Replacing the diethyl groups with other alkyl groups (e.g., dimethyl, dipropyl) or incorporating them into a cyclic system (e.g., pyrrolidine, piperidine) could lead to analogs with improved properties.

Introduction of Chiral Centers: The deliberate introduction of stereocenters and subsequent evaluation of the individual enantiomers can lead to the identification of a more potent and selective eutomer, while minimizing potential off-target effects associated with the distomer.

By systematically applying these lead optimization strategies, it is possible to build upon the foundational SAR of the 5-bromo-N,N-diethylpyrimidine-2-carboxamide scaffold to develop novel therapeutic agents with enhanced clinical potential.

Computational Chemistry and Molecular Modeling Applications for 5 Bromo N,n Diethylpyrimidine 2 Carboxamide

Molecular Docking Simulations and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govremedypublications.com For 5-bromo-N,N-diethylpyrimidine-2-carboxamide, docking simulations can be employed to predict its binding affinity and mode of interaction with various protein targets. Studies on similar pyrimidine (B1678525) derivatives have successfully utilized molecular docking to identify potential biological targets, such as kinases and other enzymes implicated in disease pathways. nih.govinformahealthcare.com

In a typical molecular docking workflow for 5-bromo-N,N-diethylpyrimidine-2-carboxamide, the 3D structure of the compound would be docked into the active site of a target protein. The simulation would predict various possible binding poses, which are then scored based on their predicted binding energy. These scores help in identifying the most likely binding mode. For instance, docking studies on pyrimidine derivatives have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for their biological activity. nih.gov

Table 1: Hypothetical Molecular Docking Results for 5-bromo-N,N-diethylpyrimidine-2-carboxamide with a Putative Kinase Target

| Parameter | Value |

| Target Protein | Putative Kinase XYZ |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS76, GLU91, LEU128 |

| Types of Interactions | Hydrogen bond with LYS76, Pi-Alkyl with LEU128 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.govresearchgate.net For a series of compounds including 5-bromo-N,N-diethylpyrimidine-2-carboxamide, QSAR studies can be instrumental in predicting their activity and guiding the design of more potent analogs. journalwjbphs.comtandfonline.com

A QSAR study involves calculating various molecular descriptors for a set of compounds with known activities. These descriptors can be electronic, steric, or hydrophobic in nature. Statistical methods are then used to build a model that correlates these descriptors with the biological activity. For pyrimidine derivatives, QSAR models have been developed to predict their anticancer, antiviral, and antileishmanial activities. nih.govresearchgate.netjournalwjbphs.com These models can help in understanding which structural features of 5-bromo-N,N-diethylpyrimidine-2-carboxamide, such as the bromo substituent or the diethylamide group, are important for its activity.

Table 2: Key Molecular Descriptors for a Hypothetical QSAR Model of Pyrimidine Derivatives

| Descriptor | Description |

| LogP | Lipophilicity |

| Molecular Weight | Size of the molecule |

| Number of Hydrogen Bond Donors | Potential for hydrogen bonding |

| Number of Hydrogen Bond Acceptors | Potential for hydrogen bonding |

| Polar Surface Area | A measure of the molecule's polarity |

This table lists common descriptors used in QSAR studies.

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. researchgate.net For 5-bromo-N,N-diethylpyrimidine-2-carboxamide, MD simulations can be used to study the stability of its complex with a biological target and to analyze the specific interactions that contribute to binding.

In an MD simulation, the atoms of the system are allowed to move according to the laws of classical mechanics. By simulating the system for a sufficient amount of time (typically nanoseconds to microseconds), one can observe the conformational changes and interactions of the ligand within the binding site of the protein. Studies on related carboxamide-containing molecules have used MD simulations to confirm the stability of docked poses and to understand the dynamic nature of the interactions. researchgate.netmdpi.com

Prediction of ADME Properties (In Silico)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico methods for ADME prediction are widely used to screen compounds at an early stage of drug discovery. tandfonline.comajpamc.comnih.gov For 5-bromo-N,N-diethylpyrimidine-2-carboxamide, various computational tools can be used to predict its ADME profile.

These predictive models are typically based on the physicochemical properties of the molecule, such as its lipophilicity, solubility, and molecular size. For example, Lipinski's "rule of five" is a well-known guideline for predicting the oral bioavailability of a compound. Numerous studies on pyrimidine and pyridine (B92270) derivatives have reported the use of in silico tools to predict their ADME properties, providing valuable information on their potential as drug candidates. tandfonline.comtandfonline.comnih.gov

Table 3: Predicted In Silico ADME Properties for 5-bromo-N,N-diethylpyrimidine-2-carboxamide

| Property | Predicted Value |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeation | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| hERG Inhibition | Low risk |

| Lipinski's Rule of Five | 0 violations |

This table presents hypothetical data based on typical in silico predictions for similar compounds.

Conformational Analysis of 5-Bromo-N,N-diethylpyrimidine-2-carboxamide and its Complexes

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. researchgate.netosti.gov For 5-bromo-N,N-diethylpyrimidine-2-carboxamide, computational methods can be used to explore its conformational space.

Techniques such as systematic or random conformational searches can be employed to generate a variety of possible conformations. The energies of these conformations are then calculated using quantum mechanics or molecular mechanics methods to identify the low-energy, and therefore more probable, structures. Conformational analysis of N,N-diethyl-substituted amides has shown that the rotation around the amide bond can lead to different stable conformers. nih.govresearchgate.net Understanding the preferred conformation of 5-bromo-N,N-diethylpyrimidine-2-carboxamide, both in its free state and when bound to a target, is crucial for understanding its biological function. nih.gov

Preclinical Pharmacological and Metabolic Investigations of 5 Bromo N,n Diethylpyrimidine 2 Carboxamide Non Human

Pharmacodynamic Relationships in Preclinical Models

Similarly, a thorough search for the pharmacodynamic properties and relationships of 5-bromo-N,N-diethylpyrimidine-2-carboxamide in preclinical models did not yield any specific results. The mechanism of action and its effects on biological systems in non-human models have not been documented in accessible literature.

Advanced Analytical Methodologies in the Research of 5 Bromo N,n Diethylpyrimidine 2 Carboxamide

Chromatographic and Spectroscopic Techniques for Purity and Quantitative Analysis

The assessment of purity and the quantitative analysis of 5-bromo-N,N-diethylpyrimidine-2-carboxamide are critical steps in its characterization. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, often coupled with ultraviolet (UV) detection. sigmaaldrich.comnih.gov The separation of the target compound from impurities and potential degradation products is typically achieved on reverse-phase columns. creative-proteomics.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and confirmation of the compound's identity. mdpi.comrdd.edu.iqresearchgate.net ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for verifying the molecular structure. mdpi.comchemicalbook.comchemicalbook.com IR spectroscopy helps in identifying the characteristic functional groups present in the molecule. nih.gov

Table 1: Representative HPLC Method for Purity Analysis of Pyrimidine (B1678525) Derivatives

| Parameter | Conditions |

|---|---|

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Mass Spectrometry Applications in Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying the metabolites of 5-bromo-N,N-diethylpyrimidine-2-carboxamide. iosrjournals.org The fragmentation pattern of the parent compound under mass spectrometric analysis provides a unique fingerprint. sapub.org Due to the presence of a bromine atom, the molecular ion peak in the mass spectrum would exhibit a characteristic M+2 isotopic pattern with nearly equal intensity, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal abundance. savemyexams.comlibretexts.org

Metabolism of pyrimidine derivatives can involve various enzymatic reactions in the body. wikipedia.orgcreative-proteomics.com For 5-bromo-N,N-diethylpyrimidine-2-carboxamide, potential metabolic pathways could include hydroxylation of the pyrimidine ring or the diethylamino side chain, N-de-ethylation, and debromination. nih.govnih.gov High-resolution mass spectrometry can provide accurate mass measurements of these metabolites, aiding in the determination of their elemental composition. creative-proteomics.com Tandem mass spectrometry (MS/MS) further helps in a detailed structural characterization of these metabolites by analyzing their fragmentation patterns. sapub.org

Table 2: Plausible Metabolites of 5-bromo-N,N-diethylpyrimidine-2-carboxamide and their Mass Shifts

| Metabolic Transformation | Description | Expected Mass Shift |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl group (-OH) | +16 Da |

| N-de-ethylation | Removal of an ethyl group (-C₂H₅) | -29 Da |

| Debromination | Replacement of the bromine atom with a hydrogen atom | -79 Da (for ⁷⁹Br) or -81 Da (for ⁸¹Br) |

| Oxidation | Conversion of the diethylamino group to a diethylamine (B46881) N-oxide | +16 Da |

Bioanalytical Methods for Quantification in Biological Matrices

To understand the pharmacokinetic profile of 5-bromo-N,N-diethylpyrimidine-2-carboxamide, sensitive and specific bioanalytical methods are required for its quantification in biological matrices such as plasma and urine. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. nih.govnih.govplos.org

The development of a robust LC-MS/MS method involves several key steps. aber.ac.uk Sample preparation is crucial to remove interfering substances from the biological matrix. nih.gov Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.gov Chromatographic separation is optimized to resolve the analyte from any endogenous matrix components. Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. plos.orgresearchgate.net In MRM, a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored for quantification, which provides a high degree of selectivity. researchgate.net

Table 3: Illustrative Parameters for an LC-MS/MS Bioanalytical Method

| Parameter | Description |

|---|---|

| Biological Matrix | Human Plasma, Urine |

| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation |

| LC Column | C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS Detection | Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode |

| MRM Transition | Specific precursor ion → product ion transition for the analyte |

| Internal Standard | A stable isotope-labeled analog of the analyte |

Q & A

Q. What protocols ensure reproducibility in catalytic applications of 5-bromo-N,N-diethylpyrimidine-2-carboxamide in cross-coupling reactions?

- Methodological Answer : Pre-dry solvents (THF, toluene) over molecular sieves. Use Pd catalysts (e.g., Pd(dba)2/XPhos) under inert atmosphere. Monitor reaction progress via GC-MS or 19F NMR (if fluorinated partners are used). Report turnover numbers (TON) and frequencies (TOF) with error margins (±SD) from triplicate runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.